Home > Products > Building Blocks P16622 > Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate - 147118-30-7

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

Catalog Number: EVT-397341
CAS Number: 147118-30-7
Molecular Formula: C18H22FN3O4S
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Rosuvastatin Calcium []. Rosuvastatin Calcium is a commercially available medication, and discussion of its specific therapeutic uses is outside the scope of this analysis.

1. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate []

  • Compound Description: This compound shares the core structure of a 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate with the main compound. The key difference lies in the ester group, where this compound has a methyl ester instead of the ethyl ester found in the main compound. []
  • Relevance: The close structural resemblance, particularly the identical substituents on the pyrimidine ring and the presence of the N-methylmethylsulfonamide group at the 2-position, makes this compound highly relevant. Both compounds belong to a class of pyrimidine derivatives and likely share similar chemical properties. This compound highlights the impact of minor structural modifications, such as changing the ester alkyl group, on molecular conformation and crystal packing interactions. []

2. Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate []

  • Compound Description: This compound shares the 4-fluorophenyl and ethyl ester substituents with the main compound, Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate. The primary difference is the presence of a furo[2,3-d]pyrimidine core instead of a simple pyrimidine ring. Additionally, this compound features a 1-cyclohexylamino group at the 2-position and a methyl group at the 6-position. []
  • Relevance: While this compound has notable structural differences compared to the main compound, the shared 4-fluorophenyl and ethyl ester groups, as well as the presence of a nitrogen-containing substituent at the 2-position of the heterocycle, make it relevant for comparison. The study of these variations can provide insights into the structure-activity relationships of these compounds, especially regarding their pharmacological properties. []

3. Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Relevance: Despite the differences in the heterocyclic ring saturation and substituents, the presence of a halogenated phenyl group and an ethyl ester in both compounds emphasizes the importance of these structural motifs in this family of compounds. Investigating these variations can reveal how changes in halogenation pattern and substituent size affect the molecular geometry, crystal packing, and potentially, the biological activity of these compounds. []

4. Ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl)glycinates []

  • Compound Description: This group of compounds, while possessing a pyrimidine core and an ethyl ester group like the main compound, differs significantly in its substitution pattern. The key distinction is the presence of a 5-cyano group and a 2-methylthio substituent on the pyrimidine ring, along with a glycine ethyl ester moiety attached to the 4-position nitrogen. []
  • Relevance: The shared pyrimidine core and the ethyl ester group highlight a common structural motif between these compounds and the main compound. The significant differences in other substituents allow for a comparative analysis of their chemical properties and reactivity. The presence of the glycine ethyl ester moiety in these compounds suggests a potential use in peptide synthesis or as intermediates for more complex heterocyclic systems. []
Synthesis Analysis

The synthesis of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate typically involves several steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the ethyl ester and sulfonamide functionalities.

  1. Starting Materials: The synthesis often begins with 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives.
  2. Reagents and Conditions: Various reagents such as N-methylmethanesulfonamide are utilized under controlled conditions, including temperature and solvent choice (often tetrahydrofuran).
  3. Reaction Mechanism: The process may involve nucleophilic substitutions and condensation reactions, monitored through High-Performance Liquid Chromatography (HPLC) to ensure completion.
  4. Yield: Typical yields reported for specific synthetic routes can range from 52% to 64%, depending on the exact method employed and purity of starting materials .
Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate features a pyrimidine core substituted with various functional groups:

  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Fluorophenyl Group: A para-substituted fluorobenzene moiety that enhances lipophilicity and biological activity.
  • Isopropyl Group: Contributes to steric bulk and influences the pharmacokinetic properties.
  • Sulfonamide Functionality: Imparts potential biological activity, particularly in inhibiting certain enzymes.

The compound's three-dimensional conformation can be explored using computational chemistry tools, which provide insights into its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate can participate in various chemical reactions:

  1. Substitution Reactions: The sulfonamide group can undergo further substitutions, potentially leading to more complex derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the ester functionality may hydrolyze to yield the corresponding carboxylic acid.
  3. Reactions with Nucleophiles: The electrophilic carbon adjacent to the sulfonamide can react with nucleophiles, facilitating further synthetic modifications.

These reactions are crucial for developing analogs with enhanced efficacy or reduced side effects .

Mechanism of Action

The mechanism of action for Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is primarily linked to its role as an intermediate in the synthesis of Rosuvastatin. Rosuvastatin functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity and crystallization conditions but is generally within a defined range for similar compounds.

These properties are essential for determining its suitability for various applications in drug formulation and development .

Applications

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate has several notable applications:

  1. Pharmaceutical Intermediate: Primarily used in the synthesis of Rosuvastatin, contributing to its production scale-up processes.
  2. Research Tool: Utilized in studies exploring enzyme inhibition mechanisms related to cholesterol metabolism.
  3. Quality Control Standard: Employed as a reference standard in analytical methods for quality assurance during drug manufacturing.

Its role as an intermediate underscores its importance in both academic research and industrial applications related to cardiovascular health .

Introduction to Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for approximately 50% of approved small-molecule drugs targeting diverse therapeutic areas. This six-membered diazine heterocycle serves as a privileged scaffold due to its exceptional hydrogen-bonding capacity, aromatic π-system characteristics, and versatile synthetic accessibility. The electron-deficient nature of the pyrimidine ring facilitates interactions with biological targets through dipole-dipole interactions, π-stacking, and hydrogen bonding, mimicking endogenous purine and pyrimidine nucleobases. These properties collectively enable precise molecular recognition across enzyme active sites and receptor domains, making pyrimidine derivatives indispensable in rational drug design [2] [6].

The structural versatility of pyrimidine allows extensive decoration at positions 2, 4, 5, and 6, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified by blockbuster drugs spanning antiviral (zidovudine), anticancer (erlotinib), antihypertensive (minoxidil), and lipid-lowering (rosuvastatin) therapies. The molecule Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate embodies this strategic approach, incorporating multiple bioactive elements onto the pyrimidine core to optimize target engagement and metabolic stability [6] [7].

Table 1: Clinically Approved Pyrimidine-Based Drugs Demonstrating Structural Versatility

Drug NameTherapeutic CategoryKey Structural FeaturesMolecular Target
ZidovudineAntiviralAzido group at 3'-positionHIV reverse transcriptase
ErlotinibAnticancerQuinazoline coreEGFR tyrosine kinase
RosuvastatinLipid-loweringPyrimidine-5-yl groupHMG-CoA reductase
TrimethoprimAntibacterial2,4-DiaminopyrimidineDihydrofolate reductase
MinoxidilAntihypertensive/Alopecia2,4-Diamino-6-piperidinopyrimidinePotassium channel opener

Structural Significance of Pyrimidine-Based Scaffolds in Drug Design

The pyrimidine scaffold's dominance in drug discovery stems from its unique physicochemical properties and biological compatibility. As a bioisostere for phenyl rings and other aromatic systems, pyrimidine enhances aqueous solubility while maintaining membrane permeability—a critical balance for oral bioavailability. The presence of two nitrogen atoms within the ring creates distinct electronic environments at each position, allowing chemists to precisely modulate electron distribution and binding affinity. Position 2 favors hydrogen bond acceptors due to the adjacent nitrogen's electron-withdrawing effect, while positions 4 and 6 can accommodate hydrophobic substituents that enhance target affinity through van der Waals interactions. Position 5 serves as an attachment point for extended conjugation or steric bulk [2] [6].

Recent advances highlight pyrimidine's role in overcoming drug resistance, particularly in anti-infective and anticancer domains. The scaffold's synthetic tractability enables rapid generation of structural diversity, facilitating structure-activity relationship (SAR) optimization against evolving targets. For tuberculosis treatment, Luo et al. developed pyrimidine-based compounds (e.g., compound 24) exhibiting potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC 0.5–1.0 μg/mL) through phenotypic screening and rational design [2]. Similarly, molecular hybridization strategies have yielded anti-TB agents (e.g., compound 30) with dual activity against drug-sensitive and resistant strains by targeting the fatty acid biosynthesis pathway (InhA IC₅₀ = 0.6 ± 0.94 μM) [2]. The structural adaptability of pyrimidine allows incorporation of substituents that modulate multiple pharmacological parameters simultaneously—target affinity, metabolic stability, membrane transport, and selectivity—making it indispensable for addressing complex therapeutic challenges.

Role of Fluorophenyl and Sulfonamido Substituents in Bioactivity

The strategic incorporation of fluorophenyl and sulfonamido groups in Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate represents a sophisticated approach to optimizing bioactivity through steric, electronic, and metabolic mechanisms. The 4-fluorophenyl moiety at position 4 introduces several advantageous properties: 1) Enhanced binding affinity through π-π stacking interactions with aromatic residues in target proteins; 2) Increased lipophilicity (logP contribution ≈2.0) promoting membrane penetration; 3) Metabolic stabilization against oxidative degradation via blockade of para-hydroxylation pathways; and 4) Modulation of electron density across the pyrimidine ring, influencing hydrogen-bonding capacity. Fluorine's strong electronegativity creates a polarized aromatic system that enhances dipole-dipole interactions while maintaining near-ideal steric compatibility with phenyl groups [3] [9].

The N-methylmethylsulfonamido group at position 2 contributes critically to target engagement through multiple mechanisms: 1) The sulfonyl group acts as a hydrogen bond acceptor with strong directionality, forming stable interactions with backbone amides or sidechain hydroxyls in binding pockets; 2) The N-methyl group provides steric blockade of metabolic N-dealkylation while maintaining conformational flexibility; 3) The sulfonamide's electron-withdrawing nature enhances the pyrimidine ring's hydrogen-bond accepting capacity at N1 and N3; and 4) The group's rotational freedom enables optimal geometry for binding site accommodation. Recent studies on pyrimidine-based sulfonamides demonstrate exceptional antimicrobial activities, with certain derivatives showing MIC values significantly lower than standard drugs against bacterial and fungal pathogens. Computational analyses reveal strong binding affinities (-46 to -61 kcal/mol) against mycobacterial targets like protein tyrosine phosphatase B (MtbPtpB), validating the sulfonamido group's role in target inhibition [3].

Table 2: Electronic and Steric Contributions of Key Substituents in Pyrimidine Derivatives

SubstituentElectronic EffectSteric Contribution (van der Waals vol, ų)Key Biological Roles
4-FluorophenylStrong -I effect, moderate +R72.5π-π stacking, enhanced lipophilicity, metabolic stabilization
N-MethylmethylsulfonamidoStrong -I (sulfonyl)42.3 (SO₂), 22.1 (N-CH₃)Hydrogen bonding, metabolic resistance, conformational flexibility
Ethyl EsterModerate -I effect52.7Prodrug potential, hydrogen bond acceptance, hydrolytic activation
IsopropylWeak +I effect62.8Hydrophobic pocket filling, enhanced passive diffusion, metabolic shielding

The isopropyl group at position 6 provides hydrophobic bulk that enhances binding to lipophilic pockets in target proteins, with branching that confers greater metabolic resistance compared to linear alkyl chains. The ethyl ester at position 5 offers prodrug potential through hydrolytic activation or serves as a hydrogen-bond acceptor in its intact form. This specific combination of substituents creates a multifaceted pharmacophore capable of simultaneous interactions with multiple binding site elements—a design strategy increasingly important for overcoming drug resistance and achieving target selectivity in complex disease pathways [3] [6].

Historical Context of Deuterated Compounds in Pharmacokinetic Studies

Deuteration, the strategic replacement of hydrogen with deuterium, has evolved from a metabolic probing tool to a sophisticated drug design strategy. The deuterated analogue of our subject compound (Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6; CAS 1189696-04-5) represents this modern application, where deuterium incorporation targets improved metabolic stability [5]. The scientific foundation rests on the deuterium kinetic isotope effect (DKIE), arising from differences in zero-point vibrational energies between C-H and C-D bonds. This effect manifests most significantly when bond cleavage is rate-limiting in metabolic transformations, particularly oxidative processes mediated by cytochrome P450 enzymes. The stronger C-D bond (approximately 1.2-1.5 kcal/mol greater stability versus C-H) can reduce reaction rates by 2-10 fold (kH/kD), substantially altering pharmacokinetic profiles [4] [8].

Historically, deuteration strategies focused on "deuterium switches" – creating deuterated versions of established drugs to extend patent life and improve profiles. Deutetrabenazine (2017 FDA approval) exemplified this approach, demonstrating superior pharmacokinetics versus tetrabenazine through reduced CYP2D6-mediated metabolism, enabling lower dosing and reduced side effects. Similarly, donafenib (2021 China approval), a deuterated sorafenib analogue, showed improved PK properties and reduced adverse effects in hepatocellular carcinoma. The field has now progressed to de novo deuterated drugs, with deucravacitinib (2022 FDA approval for psoriasis) representing a milestone as the first novel deuterated drug. Its deuterium placement prevents formation of a non-selective metabolite, preserving exquisite TYK2 specificity over other JAK kinases—an achievement unattainable through conventional medicinal chemistry [4].

Table 3: Evolution of Deuterated Drug Development Strategies

Development StrategyKey ExamplesDeuteration ImpactApproval Timeline
Deuterium Switch (Marketed Drugs)Deutetrabenazine2-3 fold ↑ half-life, ↓ dosing frequencyFDA 2017
Donafenib↑ Cmax, AUC; ↓ adverse eventsChina NMPA 2021
Deuterium Switch (Clinical Candidates)VV116 (oral remdesivir)Oral bioavailability, antiviral efficacyUzbekistan 2021 (emergency)
De Novo Deuterated DrugsDeucravacitinibPrevention of non-selective metaboliteFDA 2022
BMS-986322/BMS-986202Improved target selectivityPhase I/II
DeucrictibantOptimized PK for acute attacksPhase II

For our subject pyrimidine, deuteration likely targets metabolically vulnerable positions identified in the non-deuterated parent compound (CAS 147118-30-7). Potential deuteration sites include the ethyl ester's α-position, isopropyl methine group, or N-methyl group—sites prone to oxidative metabolism. The deuterated version (C₁₈H₁₆D₆FN₃O₄S; MW 401.49) could exhibit reduced clearance, increased half-life, and improved oral bioavailability while maintaining identical target affinity. This approach aligns with modern trends in deuterated drug development, which increasingly incorporate deuteration during lead optimization rather than as a post-hoc modification [4] [5] [8].

Properties

CAS Number

147118-30-7

Product Name

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate

Molecular Formula

C18H22FN3O4S

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3

InChI Key

TYISRAUZBAYPKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Synonyms

4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.